

Vinyl Bromide: A Technical Guide to its Solubility in Common Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vinyl bromide*

Cat. No.: *B1203149*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **vinyl bromide** in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility characteristics and provides detailed experimental protocols for determining precise solubility values. This information is crucial for researchers and professionals in drug development and various chemical synthesis processes where **vinyl bromide** is utilized as a reagent or intermediate.

Qualitative Solubility of Vinyl bromide

Vinyl bromide (bromoethene) is a colorless gas at room temperature with a boiling point of 15.8 °C.[1] Its solubility in water is limited, with a reported value of 7.600 g/L at 25°C.[2] In contrast, it is qualitatively described as soluble in a range of common organic solvents. This solubility is attributed to its molecular structure, which allows for favorable interactions with various solvent types. The table below summarizes the qualitative solubility of **vinyl bromide** in several common organic solvents. It is important to note that while these solvents are known to dissolve **vinyl bromide**, precise quantitative data is not readily available in the reviewed literature.

Solvent Class	Solvent	Qualitative Solubility
Alcohols	Ethanol	Soluble[3][4]
Ketones	Acetone	Soluble[3]
Ethers	Diethyl Ether	Soluble[3][4]
Aromatic Hydrocarbons	Benzene	Soluble[3]
Halogenated Hydrocarbons	Chloroform	Soluble[3]

Experimental Protocols for Determining Solubility

To obtain precise and quantitative solubility data for **vinyl bromide** in specific organic solvents, established experimental methods for determining the solubility of gases in liquids can be employed. The following section details a common and reliable methodology based on the static equilibrium principle.

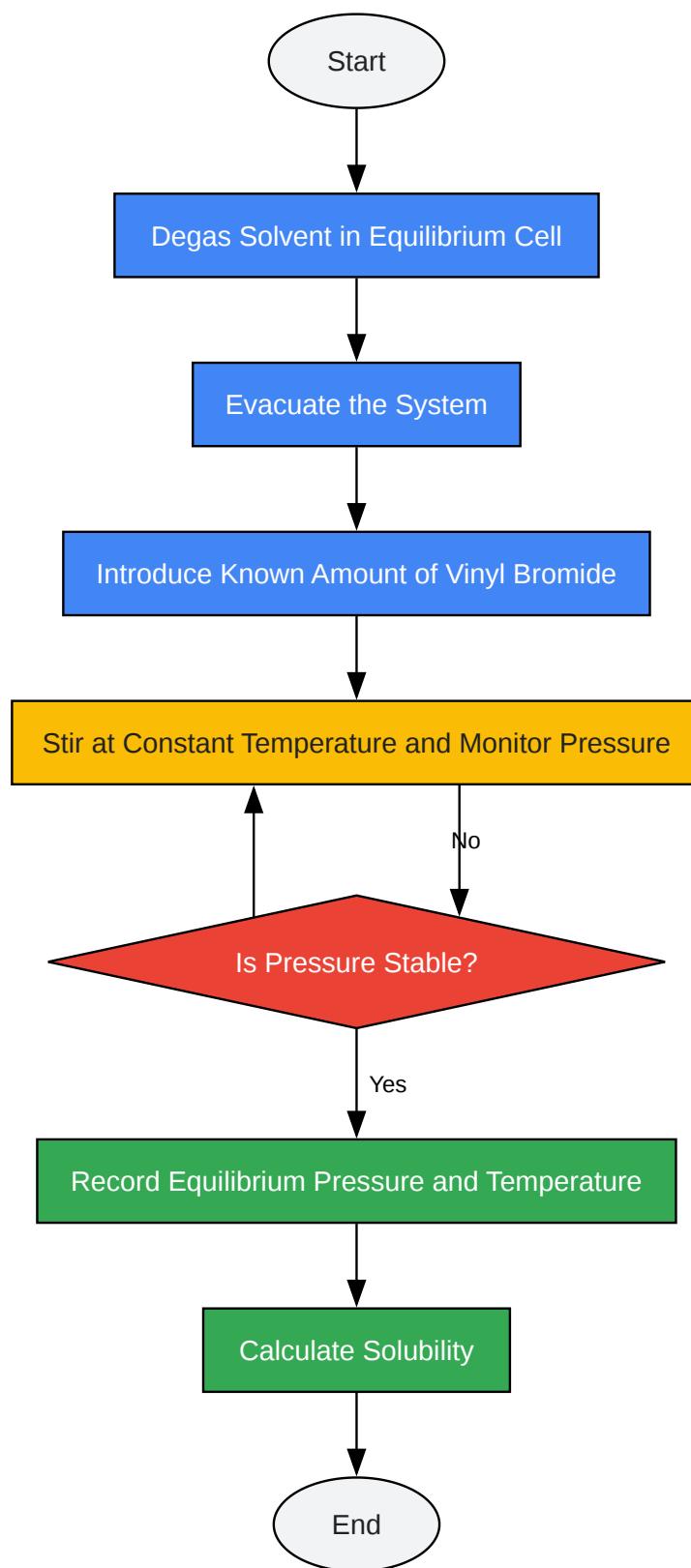
Principle

The static equilibrium method involves introducing a known amount of the gaseous solute (**vinyl bromide**) into a sealed vessel containing a known amount of the degassed solvent. The system is allowed to reach thermodynamic equilibrium at a constant temperature and pressure. By measuring the pressure change within the vessel, the amount of gas dissolved in the liquid phase can be determined using the principles of the ideal gas law and mass balance.

Apparatus

A typical apparatus for this method consists of:

- Equilibrium Cell: A thermostatted, high-pressure vessel equipped with a magnetic stirrer, pressure transducer, and temperature sensor. The cell must be capable of maintaining a constant temperature and pressure.
- Gas Reservoir: A calibrated vessel of known volume to store and measure the amount of **vinyl bromide** to be introduced into the equilibrium cell.
- Vacuum Pump: For evacuating the equilibrium cell and degassing the solvent.


- Pressure Measurement System: A high-precision pressure transducer and a digital display to monitor the pressure inside the equilibrium cell.
- Temperature Control System: A circulating bath or jacket to maintain a constant temperature in the equilibrium cell.
- Magnetic Stirrer: To ensure thorough mixing of the gas and liquid phases to facilitate equilibrium.

Experimental Procedure

- Solvent Degassing: A known volume of the organic solvent is placed in the equilibrium cell. The solvent is then thoroughly degassed to remove any dissolved air, typically by repeated freeze-pump-thaw cycles or by sparging with an inert gas followed by vacuum application.
- System Evacuation: The entire apparatus, including the equilibrium cell and connecting lines, is evacuated using a vacuum pump to remove any residual air.
- Solute Introduction: A precisely measured amount of **vinyl bromide** gas from the gas reservoir is introduced into the evacuated equilibrium cell containing the degassed solvent. The initial amount of gas can be determined from its pressure, volume, and temperature using the ideal gas law or a more suitable equation of state.
- Equilibration: The mixture is stirred vigorously at a constant, controlled temperature. The pressure inside the cell is monitored until it stabilizes, indicating that equilibrium has been reached between the gas and liquid phases.
- Data Acquisition: The final equilibrium pressure and temperature are recorded.
- Calculation of Solubility: The amount of **vinyl bromide** dissolved in the solvent is calculated from the difference between the initial amount of gas introduced and the amount of gas remaining in the vapor phase at equilibrium. The solubility can then be expressed in various units, such as mole fraction, molarity, or grams of solute per 100 grams of solvent.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of **vinyl bromide** solubility in an organic solvent using the static equilibrium method.

[Click to download full resolution via product page](#)

Caption: Workflow for determining **vinyl bromide** solubility.

Conclusion

While quantitative data on the solubility of **vinyl bromide** in common organic solvents is not widely published, its qualitative solubility in alcohols, ketones, ethers, aromatic hydrocarbons, and halogenated hydrocarbons is well-established. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination. Understanding the solubility characteristics of **vinyl bromide** is essential for its safe and effective use in research and industrial applications, particularly in the fields of drug development and polymer chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vinyl bromide - Wikipedia [en.wikipedia.org]
- 2. Table 1, Properties of Vinyl Bromide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Vinyl_bromide [bionity.com]
- 4. Vinyl bromide | 25951-54-6 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Vinyl Bromide: A Technical Guide to its Solubility in Common Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203149#solubility-of-vinyl-bromide-in-common-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com